![molecular formula C25H28O5 B14255543 1,3-Bis{4-[(oxan-2-yl)oxy]phenyl}prop-2-en-1-one CAS No. 457629-77-5](/img/structure/B14255543.png)
1,3-Bis{4-[(oxan-2-yl)oxy]phenyl}prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis{4-[(oxan-2-yl)oxy]phenyl}prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system This compound is characterized by the presence of two oxane (tetrahydropyran) rings attached to the phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis{4-[(oxan-2-yl)oxy]phenyl}prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-hydroxyacetophenone and 4-(oxan-2-yloxy)benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial processes.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis{4-[(oxan-2-yl)oxy]phenyl}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the α,β-unsaturated carbonyl system to a saturated ketone.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where substituents such as halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
1,3-Bis{4-[(oxan-2-yl)oxy]phenyl}prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development. It is studied for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings. It is also used in the formulation of dyes and pigments.
Mechanism of Action
The mechanism of action of 1,3-Bis{4-[(oxan-2-yl)oxy]phenyl}prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and proteins, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways.
Pathways Involved: It can affect signaling pathways such as the NF-κB pathway, leading to reduced expression of pro-inflammatory cytokines. It may also induce apoptosis in cancer cells by activating caspase pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-hydroxyphenyl)prop-2-en-1-one: Lacks the oxane rings but has similar structural features.
1,3-Bis(4-methoxyphenyl)prop-2-en-1-one: Contains methoxy groups instead of oxane rings.
1,3-Bis(4-chlorophenyl)prop-2-en-1-one: Contains chlorine atoms on the phenyl rings.
Uniqueness
1,3-Bis{4-[(oxan-2-yl)oxy]phenyl}prop-2-en-1-one is unique due to the presence of oxane rings, which can influence its chemical reactivity and biological activity. The oxane rings may enhance its solubility and stability, making it a valuable compound for various applications.
Properties
CAS No. |
457629-77-5 |
|---|---|
Molecular Formula |
C25H28O5 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
1,3-bis[4-(oxan-2-yloxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C25H28O5/c26-23(20-10-14-22(15-11-20)30-25-6-2-4-18-28-25)16-9-19-7-12-21(13-8-19)29-24-5-1-3-17-27-24/h7-16,24-25H,1-6,17-18H2 |
InChI Key |
JZFBILQPWCCABQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)OC4CCCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Diphenylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14255467.png)
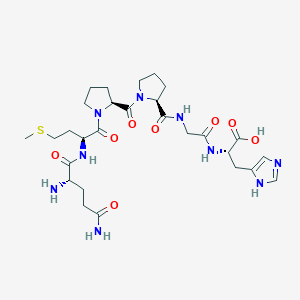
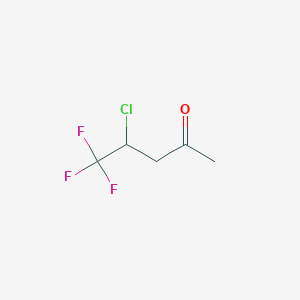
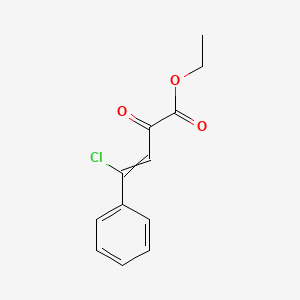
![(1E)-N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethan-1-imine](/img/structure/B14255488.png)
![4-[(4-Aminophenyl)imino]cyclohexa-2,5-diene-1-thione](/img/structure/B14255506.png)
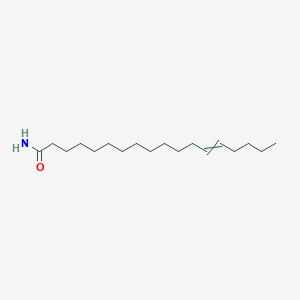
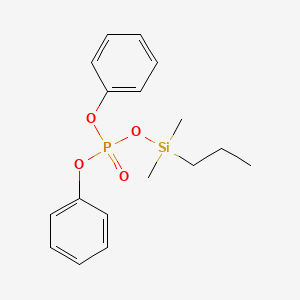
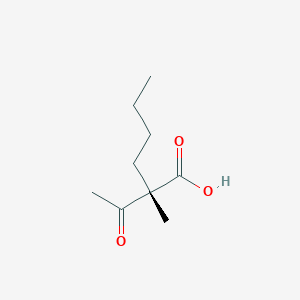
![4-Nitro-2-[2-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-yl)ethenyl]phenol](/img/structure/B14255526.png)
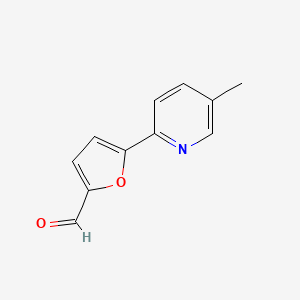
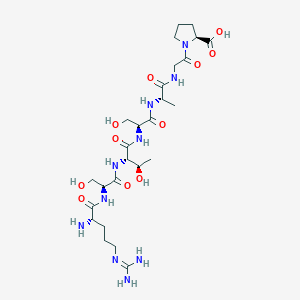
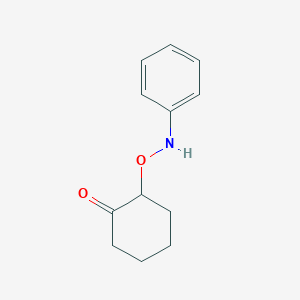
![[(3-Phenoxypropyl)tellanyl]benzene](/img/structure/B14255551.png)
